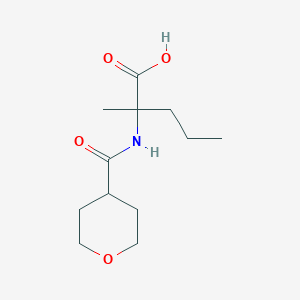
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound, also known as MOCPA, is a derivative of the amino acid valine and has been synthesized using various methods. In
Wirkmechanismus
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP), which are involved in various disease pathways. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid acts as a competitive inhibitor of these enzymes, preventing their activity and thereby reducing the progression of disease.
Biochemical and Physiological Effects:
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of DPP-4 and POP, as well as the promotion of insulin secretion. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has also been shown to improve glucose tolerance and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has several advantages for lab experiments, including its ability to inhibit enzymes involved in disease pathways and its potential for use in the development of new drugs. However, 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid research, including the development of new inhibitors for enzymes involved in disease pathways, the study of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid in animal models to better understand its mechanism of action, and the exploration of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid's potential applications in the development of new drugs for various diseases.
In conclusion, 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. Its ability to inhibit enzymes involved in disease pathways and its potential for use in the development of new drugs make it an important area of research for the future. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid can be synthesized using various methods, including the reaction of oxan-4-ylcarbonyl chloride with N-Boc-2-methyl-L-valine, followed by deprotection of the Boc group. Another method involves the reaction of 4-oxanecarboxylic acid with N-Boc-2-methyl-L-valine, followed by the removal of the Boc group. These methods result in the formation of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid, which can be purified using various techniques.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been used in various scientific research applications, including the study of protein-protein interactions and the development of inhibitors for enzymes involved in disease pathways. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has also been used in the synthesis of peptides and proteins, as well as in the development of new drugs.
Eigenschaften
IUPAC Name |
2-methyl-2-(oxane-4-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-3-6-12(2,11(15)16)13-10(14)9-4-7-17-8-5-9/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZCOMOCRHGIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

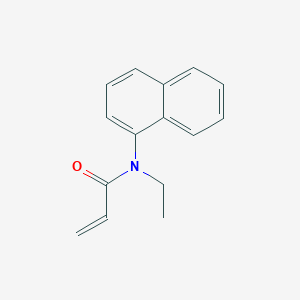
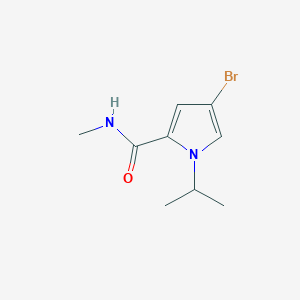
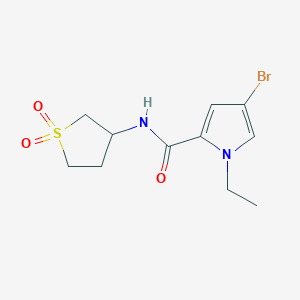

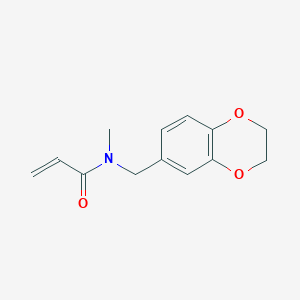

![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)